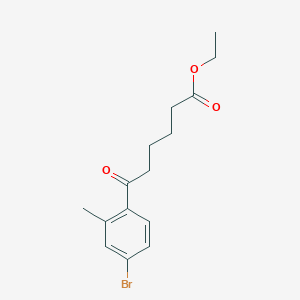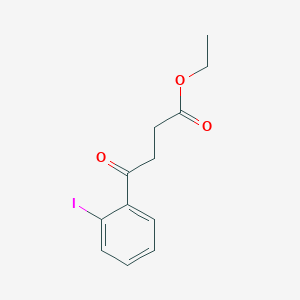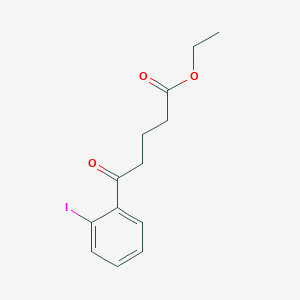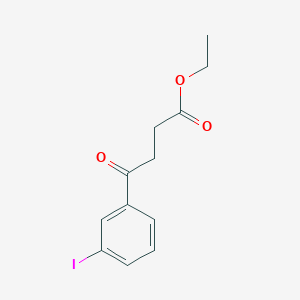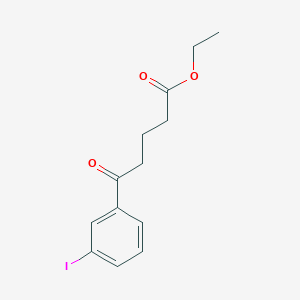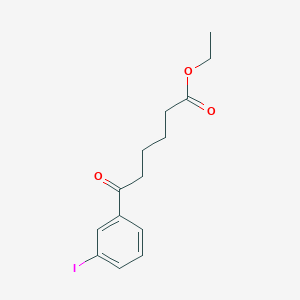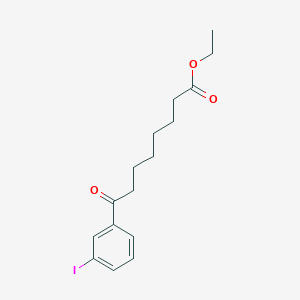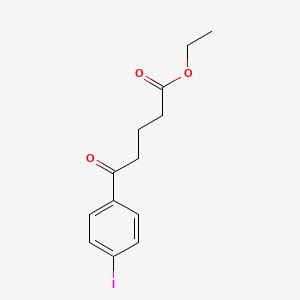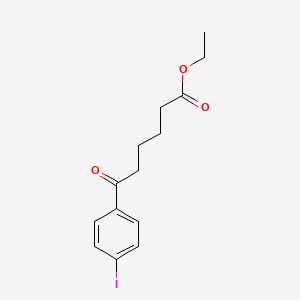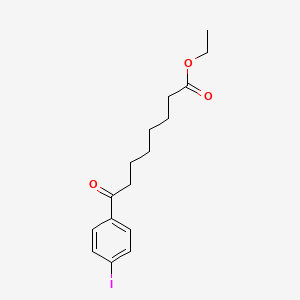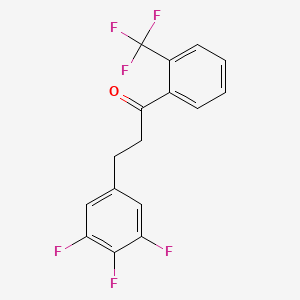
2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of trifluoromethyl compounds involves various methods . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Trifluoromethyl carbonyls can be prepared by the reaction of aldehydes and esters with Ruppert’s reagent .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .Aplicaciones Científicas De Investigación
Antipathogenic Activity
Research has demonstrated the synthesis and characterization of various thiourea derivatives that exhibit significant antipathogenic activities. These derivatives, which include 2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone, have shown promising results in combating bacterial cells, particularly strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. This indicates the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of Pyrimidinones
The compound has been used in the synthesis of a novel series of pyrimidinones. These compounds were derived from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea. The synthesis process involved trifluoroacetylation of certain phenone-derived acetals. Such reactions are crucial for developing new chemicals with potential applications in various fields (Bonacorso et al., 2003).
Heterocyclic Compounds Synthesis
Another significant application is in the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds. These compounds are synthesized using reactions involving 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane and bifunctional compounds. The versatility of such heterocyclic compounds is essential in various areas of chemical research and industry (Kitazume & Ishikawa, 1974).
Development of Poly(aryl ether ketone/sulfone)s
In polymer science, the compound has been used in synthesizing bisphenols for poly(aryl ether ketone/sulfone)s (PAEKs/PAESs). These polymers, characterized by their ortho-methyl and pendant trifluoromethyl-substituted phenyl groups, exhibit excellent thermal stability, low dielectric constants, and high transparency. This makes them suitable for various advanced applications in materials science (Shang et al., 2012).
Metallochromic Properties in Phenothiazine Cruciforms
The compound has also found applications in the synthesis of phenothiazine-containing cruciforms. These compounds demonstrate metallochromic properties, showing shifts in emission and absorption when exposed to metal triflates. Such properties are valuable in developing sensory applications for metal cations (Hauck et al., 2007).
Propiedades
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O/c17-12-7-9(8-13(18)15(12)19)5-6-14(23)10-3-1-2-4-11(10)16(20,21)22/h1-4,7-8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICDJSIKHRDPEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645022 |
Source


|
| Record name | 1-[2-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone | |
CAS RN |
898778-30-8 |
Source


|
| Record name | 1-[2-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

